molecular formula C25H23NO5 B4776596 (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4776596
M. Wt: 417.5 g/mol
InChI Key: RLQCTDYXXBPWMG-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes phenyl, furan, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-[3-(2,3-dimethylphenoxy)propoxy]benzaldehyde with 2-(furan-2-yl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one apart is its combination of phenyl, furan, and oxazole rings, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various fields.

Properties

IUPAC Name

(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-17-6-3-7-22(18(17)2)29-15-5-14-28-20-11-9-19(10-12-20)16-21-25(27)31-24(26-21)23-8-4-13-30-23/h3-4,6-13,16H,5,14-15H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCTDYXXBPWMG-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
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(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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